4,4-Difluoro-1-phenylcyclohexan-1-ol
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Overview
Description
4,4-Difluoro-1-phenylcyclohexan-1-ol: is a chemical compound with the molecular formula C12H14F2O and a molecular weight of 212.24 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a cyclohexanol ring. It is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4,4-Difluoro-1-phenylcyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-Difluorocyclohexanone.
Grignard Reaction: The 4,4-Difluorocyclohexanone is then subjected to a Grignard reaction with phenylmagnesium bromide to introduce the phenyl group.
Hydrolysis: The resulting intermediate is hydrolyzed to yield this compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
4,4-Difluoro-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4,4-Difluoro-1-phenylcyclohexanone.
Reduction: 4,4-Difluoro-1-phenylcyclohexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Difluoro-1-phenylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
- 4,4-Difluoro-1-phenylcyclohexan-1-amine : This compound has an amine group instead of a hydroxyl group.
- 4,4-Difluorocyclohexanone : This compound lacks the phenyl group and has a ketone functional group.
- 4,4-Dimethylcyclohexanone : This compound has methyl groups instead of fluorine atoms.
Uniqueness:
4,4-Difluoro-1-phenylcyclohexan-1-ol is unique due to the presence of both fluorine atoms and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14F2O |
---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4,4-difluoro-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-12(14)8-6-11(15,7-9-12)10-4-2-1-3-5-10/h1-5,15H,6-9H2 |
InChI Key |
HZLAHMXRYLARJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)O)(F)F |
Origin of Product |
United States |
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